molecular formula C11H16ClFN2O2S B3364305 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride CAS No. 1135230-90-8

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride

Cat. No.: B3364305
CAS No.: 1135230-90-8
M. Wt: 294.77 g/mol
InChI Key: GGDYACIAPZAWJV-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride is a fluorinated 1,4-diazepane derivative featuring a benzenesulfonyl group substituted with a fluorine atom at the para position. The compound is synthesized via nucleophilic substitution, where 1,4-diazepane reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base . Its molecular formula is C₁₁H₁₄ClFN₂O₂S, with a molecular weight of 293.46 g/mol. This compound is of interest in medicinal chemistry, particularly for kinase inhibition and central nervous system (CNS) targeting .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S.ClH/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14;/h2-5,13H,1,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDYACIAPZAWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675535
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 1,4-diazepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: The sulfonyl group can be reduced to form sulfides or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include sulfonic acids or sulfonates.

    Reduction Reactions: Products include sulfides or thiols.

Scientific Research Applications

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with amino acid residues.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride involves the formation of covalent bonds with target molecules. The sulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The fluorine atom enhances the reactivity of the sulfonyl group, making it a potent inhibitor of various biological targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-(4-fluorobenzenesulfonyl)-1,4-diazepane hydrochloride with analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Applications
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane HCl 4-Fluorobenzenesulfonyl C₁₁H₁₄ClFN₂O₂S 293.46 Sulfonyl, Fluorophenyl Kinase inhibition
1-(2,4-Dichlorophenyl)-1,4-diazepane HCl 2,4-Dichlorophenyl C₁₁H₁₄Cl₃N₂ 265.46 Chlorophenyl CNS receptor studies
1-(Cyclopropanesulfonyl)-1,4-diazepane HCl Cyclopropanesulfonyl C₈H₁₇ClN₂O₂S 240.75 Sulfonyl, Cyclopropane Scaffold for drug design
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide HCl Benzenesulfonamide, Chlorophenyl C₁₈H₂₂ClN₃O₂S 379.90 Sulfonamide, Chlorophenyl Dopamine D3 receptor studies
1-(Pyrimidin-2-yl)-1,4-diazepane diHCl Pyrimidinyl C₉H₁₆Cl₂N₄ 275.18 Pyrimidine Lab research

Key Observations :

  • Solubility: Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for in vivo applications. Compounds like 1-(cyclopropanesulfonyl)-1,4-diazepane HCl exhibit moderate solubility in chloroform and methanol .

Pharmacological and Functional Insights

  • Kinase Inhibition: The sulfonyl group in the target compound and ’s Rho-kinase inhibitor (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline HCl suggests sulfonyl-diazepane motifs are critical for kinase binding .
  • CNS Targeting : Chlorophenyl-substituted analogs () demonstrate affinity for dopamine D3 receptors, whereas the fluorobenzenesulfonyl group may optimize selectivity and metabolic stability .
  • Scaffold Utility : Cyclopropanesulfonyl and pyrimidinyl derivatives () serve as modular scaffolds for structure-activity relationship (SAR) studies .

Biological Activity

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride, a compound with the molecular formula C11H16ClFN2O2S, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C11H16ClFN2O2S
  • CAS Number: 1135230-90-8
  • Synonyms: 1-(4-fluorophenyl)sulfonyl-1,4-diazepane

Structure

The compound features a diazepane ring substituted with a 4-fluorobenzenesulfonyl group, which significantly influences its chemical reactivity and biological interactions.

This compound primarily functions as an enzyme inhibitor. The presence of the fluorine atom enhances the compound's binding affinity to target enzymes, leading to effective inhibition. This mechanism is crucial in various therapeutic applications, particularly in conditions where enzyme activity needs to be modulated.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation markers in animal models.
  • Antimicrobial Activity: It has been tested against various pathogens, demonstrating inhibitory effects.
  • Potential Anticancer Activity: Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of cancer cell proliferation

Study 1: Anti-inflammatory Effects

A study conducted on mice models demonstrated that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines. The mice were divided into control and treatment groups, with the treatment group receiving varying doses of the compound over four weeks. Results indicated a dose-dependent reduction in inflammation markers.

Study 2: Antimicrobial Activity

In vitro tests evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) that suggests potential for development as an antimicrobial agent.

Study 3: Anticancer Potential

A recent investigation assessed the effects of the compound on human cancer cell lines. The findings revealed that it inhibited cell growth and induced apoptosis in specific cancer types, highlighting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling 4-fluorobenzenesulfonyl chloride with a 1,4-diazepane precursor under basic conditions (e.g., using triethylamine as a base). Solvents like dichloromethane or ethanol are employed, with reflux to enhance reaction efficiency. Catalyst-free methods are preferred to avoid contamination .
  • Optimization : Reaction parameters (temperature, stoichiometry) are adjusted via iterative trials or computational modeling (e.g., quantum chemical calculations) to maximize yield and purity .

Q. How is the purity of this compound assessed, and what analytical techniques are essential?

  • Techniques :

  • HPLC : To quantify purity using a C18 column and mobile phase (e.g., methanol/sodium acetate buffer, pH 4.6) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl stretch at ~1350 cm⁻¹) .
  • NMR : Confirms structural integrity (e.g., ¹H NMR for diazepane ring protons and fluorophenyl signals) .

Q. What solubility properties are critical for biological assays, and how are they addressed experimentally?

  • Solubility : The hydrochloride salt improves aqueous solubility. Pre-solubilization in DMSO (≤1% v/v) is common for in vitro studies. Solubility is quantified via UV-Vis spectroscopy or nephelometry in PBS (pH 7.4) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved target binding?

  • Approach : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., GPCRs). Quantum mechanics/molecular mechanics (QM/MM) optimizes ligand-receptor binding energies. Free-energy perturbation (FEP) calculations guide fluorination effects on lipophilicity .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Case Study : If apoptosis assays (e.g., flow cytometry) show variability, validate via orthogonal methods (Western blot for caspase-3 cleavage). Adjust experimental conditions (e.g., serum-free media) to reduce confounding factors. Cross-validate using 3D spheroid models to mimic in vivo complexity .

Q. How is reaction scalability addressed while minimizing byproduct formation?

  • Industrial Methods : Transition from batch to continuous flow reactors improves heat/mass transfer. Process analytical technology (PAT) monitors reaction intermediates in real-time (e.g., via inline FTIR). Solvent recycling and catalyst immobilization reduce waste .

Q. What role does fluorination play in metabolic stability, and how is this quantified?

  • Metabolism Studies : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites. Fluorine’s electronegativity reduces oxidative metabolism, enhancing half-life (t½) .

Key Notes

  • Contradictions in Synthesis : uses palladium catalysts, while employs catalyst-free conditions. This discrepancy highlights the need for context-specific optimization .
  • Advanced Tools : ICReDD’s computational-experimental feedback loop () is recommended for rapid reaction discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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